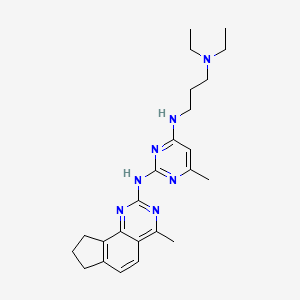
Antitumor agent-85
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-85 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells. This compound is part of a broader class of antitumor agents that are being studied for their ability to target and destroy cancer cells while minimizing damage to healthy cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-85 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions to form the final compound. Common reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process involves strict quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Antitumor agent-85 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activity. These derivatives are often studied for their potential use in cancer therapy.
科学的研究の応用
Antitumor agent-85 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methods for related compounds.
Biology: Researchers study its effects on cancer cell lines to understand its mechanism of action and to identify potential biomarkers for response.
Medicine: It is being investigated in preclinical and clinical trials for its potential use as a cancer therapeutic. Its ability to selectively target cancer cells makes it a promising candidate for combination therapies.
Industry: this compound is used in the development of new drug formulations and delivery systems to improve the efficacy and safety of cancer treatments.
作用機序
The mechanism of action of Antitumor agent-85 involves its interaction with specific molecular targets within cancer cells. It binds to these targets and disrupts critical cellular processes, leading to cell death. The pathways involved include the inhibition of cell division, induction of apoptosis (programmed cell death), and interference with cellular signaling pathways that promote cancer cell survival and proliferation.
類似化合物との比較
Antitumor agent-85 is compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Paclitaxel: A well-known antitumor agent that stabilizes microtubules and prevents cell division.
Vincristine: Another antitumor agent that inhibits microtubule formation and disrupts cell division.
Camptothecin: A compound that inhibits topoisomerase I, leading to DNA damage and cell death.
This compound stands out due to its unique mechanism of action and its ability to selectively target cancer cells with minimal effects on healthy cells. This makes it a valuable addition to the arsenal of antitumor agents being developed for cancer therapy.
特性
分子式 |
C24H33N7 |
|---|---|
分子量 |
419.6 g/mol |
IUPAC名 |
4-N-[3-(diethylamino)propyl]-6-methyl-2-N-(4-methyl-8,9-dihydro-7H-cyclopenta[h]quinazolin-2-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C24H33N7/c1-5-31(6-2)14-8-13-25-21-15-16(3)26-23(28-21)30-24-27-17(4)19-12-11-18-9-7-10-20(18)22(19)29-24/h11-12,15H,5-10,13-14H2,1-4H3,(H2,25,26,27,28,29,30) |
InChIキー |
CITLEDRBKUXJGR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC1=NC(=NC(=C1)C)NC2=NC(=C3C=CC4=C(C3=N2)CCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


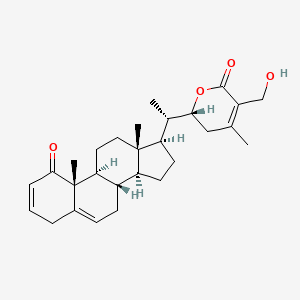
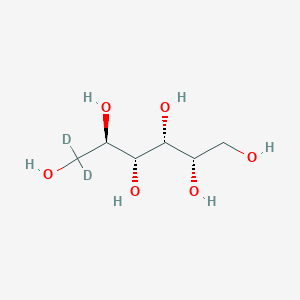
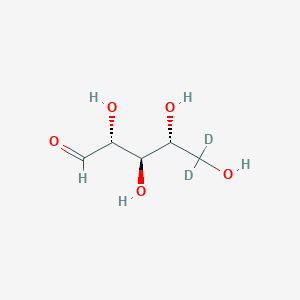
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)

![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)
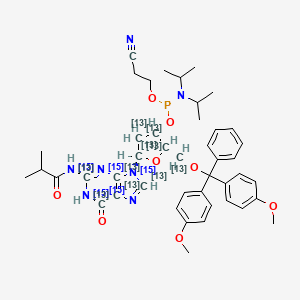
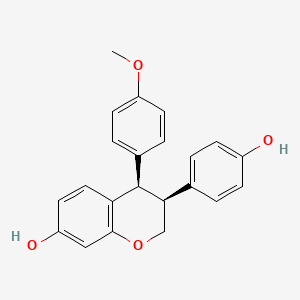
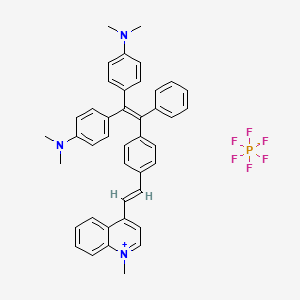
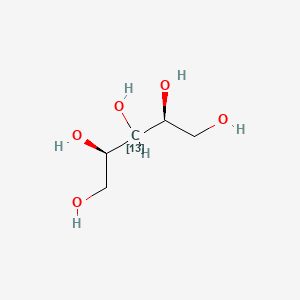
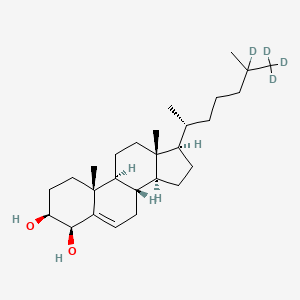
![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)
![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
